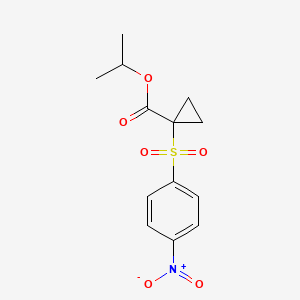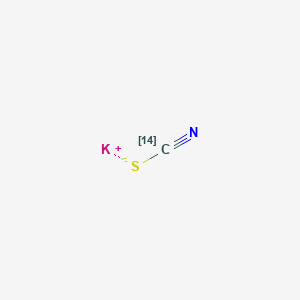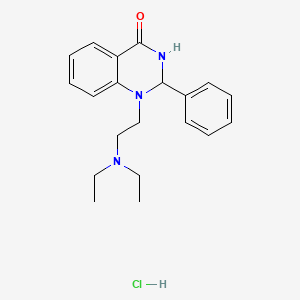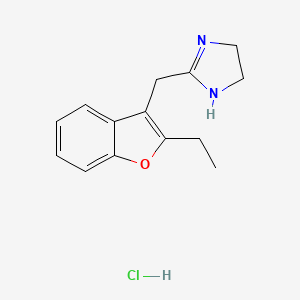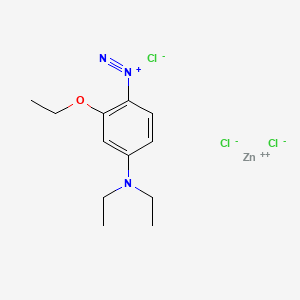
4-Diethylamino-2-ethoxybenzenediazonium zinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Diethylamino-2-ethoxybenzenediazonium zinc chloride is an organic compound with the molecular formula C12H18Cl3N3OZn and a molecular weight of 392.03 . It is a diazonium salt, which is a class of compounds known for their utility in various chemical reactions, particularly in the synthesis of azo dyes. This compound is characterized by its diazonium group (-N2+) attached to a benzene ring substituted with diethylamino and ethoxy groups, and it is complexed with zinc chloride.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylamino-2-ethoxybenzenediazonium zinc chloride typically involves the diazotization of 4-diethylamino-2-ethoxyaniline. The process generally includes the following steps:
Diazotization: 4-diethylamino-2-ethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Complexation: The resulting diazonium salt is then complexed with zinc chloride to form the stable this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
化学反应分析
Types of Reactions
4-Diethylamino-2-ethoxybenzenediazonium zinc chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or in aqueous media with appropriate nucleophiles.
Coupling Reactions: Conducted in alkaline or acidic conditions, depending on the nature of the coupling partner.
Reduction Reactions: Often performed using reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Substituted benzene derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
科学研究应用
4-Diethylamino-2-ethoxybenzenediazonium zinc chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of pigments, inks, and other colorants.
作用机制
The mechanism of action of 4-Diethylamino-2-ethoxybenzenediazonium zinc chloride primarily involves its diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction it undergoes, such as coupling with phenols or substitution with nucleophiles.
相似化合物的比较
4-Diethylamino-2-ethoxybenzenediazonium zinc chloride can be compared with other diazonium salts, such as:
4-Diethylamino-2-methoxybenzenediazonium zinc chloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-Diethylamino-2-chlorobenzenediazonium zinc chloride: Contains a chlorine atom instead of an ethoxy group.
4-Diethylamino-2-hydroxybenzenediazonium zinc chloride: Has a hydroxyl group in place of the ethoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of products formed in chemical reactions.
属性
CAS 编号 |
31605-03-5 |
|---|---|
分子式 |
C12H18Cl3N3OZn |
分子量 |
392.0 g/mol |
IUPAC 名称 |
zinc;4-(diethylamino)-2-ethoxybenzenediazonium;trichloride |
InChI |
InChI=1S/C12H18N3O.3ClH.Zn/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;;;;/h7-9H,4-6H2,1-3H3;3*1H;/q+1;;;;+2/p-3 |
InChI 键 |
GSRZWTOKFDGXLC-UHFFFAOYSA-K |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC.[Cl-].[Cl-].[Cl-].[Zn+2] |
相关CAS编号 |
31605-03-5 6087-53-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


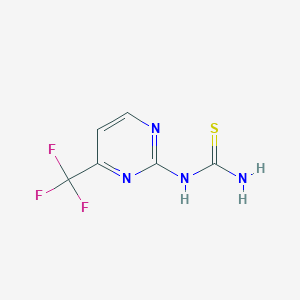

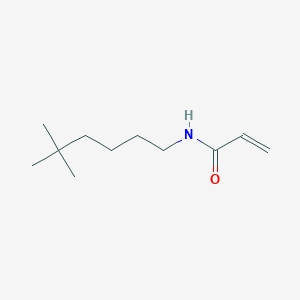
![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)
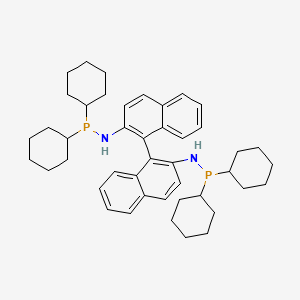

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
